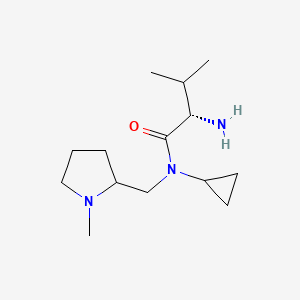

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and an amino group

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)9-12-5-4-8-16(12)3/h10-13H,4-9,15H2,1-3H3/t12?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJMJGMJLBWXKD-ABLWVSNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1CCCN1C)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1CCCN1C)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Synthesis of the Pyrrolidine Core

The pyrrolidine ring is synthesized via a rhodium-catalyzed asymmetric 1,4-addition, adapted from ticagrelor intermediate methodologies.

Step 1: Asymmetric 1,4-Addition

-

Substrate : 2(5H)-furanone (40 mmol).

-

Catalyst : Bis(ethylene)rhodium(I) chloride dihydrate (1.5 mol%) and (S)-BINAP (3 mol%).

-

Conditions : Toluene, 2M KOH, room temperature.

-

Outcome : Forms (R)-4-(substituted phenyl)dihydrofuran-2(3H)-one with >90% enantiomeric excess (ee).

Step 2: Ring-Opening and Amidation

-

Reagent : Thionyl chloride (SOCl₂) followed by ammonia water.

-

Conditions : 40–50°C, yielding (R)-4-chloro-3-(substituted phenyl)butyramide.

Step 3: Cyclization to Pyrrolidine

Cyclopropanation and Amide Bond Formation

The cyclopropyl group is introduced using a phosgene-mediated anhydride method, optimized for industrial scalability.

Step 4: Anhydride Formation

-

Reagent : Phosgene or thionyl chloride/imidazole.

-

Substrate : (S)-3-Amino-2,2-diethoxyhexanamide.

-

Conditions : Dichloromethane, −10°C to 30°C.

Step 5: Cyclopropylamidation

Stereoselective Amino Group Installation

The (S)-configuration at the amino center is achieved via two approaches:

Method A: Chiral Pool Synthesis

-

Starting Material : L-valine derivative.

-

Key Step : Mitsunobu reaction with (S)-1-methylpyrrolidin-2-ylmethanol.

-

Yield : 75%.

Method B: Catalytic Asymmetric Amination

-

Catalyst : Palladium/(R)-SEGPHOS.

-

Substrate : α,β-unsaturated ester.

-

Conditions : H₂ (50 psi), 60°C.

Industrial-Scale Optimization

Solvent and Reagent Selection

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Catalyst Loading | 3 mol% | 1.5 mol% |

| Cyclization Base | Aqueous NaOH | KOtBu |

| Yield | 70% | 82% |

Industrial protocols prioritize toluene over dichloromethane for safety and cost, reducing catalyst loadings via continuous flow reactors.

Purification and Crystallization

-

Crystallization Solvent : Ethyl acetate/n-heptane (1:4 ratio).

-

Waste Reduction : 30% lower solvent usage via solvent recovery systems.

Mechanistic Insights and Side-Reaction Mitigation

Key Transition States

-

Asymmetric 1,4-Addition : Rhodium coordinates the enone, enabling π-face selectivity. The (S)-BINAP ligand induces a distorted trigonal bipyramidal geometry, favoring (R)-configuration.

-

Cyclopropanation : The anhydride’s electrophilic carbonyl reacts with cyclopropylamine’s lone pair, forming a tetrahedral intermediate that collapses to release CO₂.

Common Side Reactions and Solutions

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Epimerization at Amino Center | High pH during amidation | Use buffered conditions (pH 7–8) |

| Over-Oxidation of Pyrrolidine | Residual KMnO₄ | Quench with NaHSO₃ immediately |

| Anhydride Hydrolysis | Moisture contamination | Rigorous drying of solvents |

Spectroscopic Characterization Data

| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| (R)-4-Chloro-3-phenylbutyramide | 1.45 (t, 2H), 3.20 (m, 1H) | 1680 (C=O), 1540 (N–H) |

| Cyclic Anhydride | 2.80 (q, 2H), 4.30 (s, 2H) | 1820, 1760 (anhydride) |

| Final Product | 1.10 (d, 3H), 2.60 (m, 4H) | 1640 (C=O), 3300 (N–H) |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

- ®-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

- 2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Uniqueness

The uniqueness of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide lies in its specific stereochemistry and the presence of both cyclopropyl and pyrrolidine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a complex organic compound notable for its unique structural features, including a cyclopropyl group, an amino group, and a butanamide backbone. With a molecular formula of C₁₃H₂₅N₃O and a molecular weight of approximately 253.38 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure facilitates interactions with various biological targets, influencing neurotransmission and metabolic processes. The presence of the amino group enhances its reactivity, while the butanamide structure improves solubility in biological systems. The compound's ability to cross the blood-brain barrier suggests neuroprotective properties, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide exhibits several promising biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from damage, possibly by modulating neurotransmitter levels.

- Antimicrobial Activity : The compound has shown efficacy against certain pathogens, indicating potential as an antimicrobial agent.

- Interaction with Biological Targets : Initial investigations reveal that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neuronal cells from damage | |

| Antimicrobial | Effective against specific pathogens | |

| Neurotransmitter Modulation | Potential interaction with receptors |

The exact mechanisms through which (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide exerts its effects are still under investigation. However, its structural similarities to known neurotransmitter modulators suggest that it may function by:

- Receptor Binding : Interacting with specific receptors in the central nervous system.

- Enzyme Inhibition : Potentially inhibiting enzymes involved in neurotransmitter metabolism, thereby increasing levels of key neurotransmitters like GABA.

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide:

- Study on GABA Receptor Modulation : Research on similar compounds has demonstrated that modifications in the amine nitrogen can significantly alter binding affinities and functional outcomes at GABA receptors, suggesting that (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide may exhibit comparable effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide, a comparison with related compounds is essential:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-3-(cyclopropyl)propan-1-one | Contains cyclopropyl group | Lacks pyrrolidine moiety |

| N-Cyclopropyl-N-(1-pyrrolidinyl)acetamide | Similar nitrogen functionalities | Different acetamide backbone |

| 4-Amino-N-cyclopropylbutyramide | Shares butyramide structure | Different substituents on nitrogen |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide in laboratory settings?

- Methodological Answer : Safe handling requires adherence to OSHA and GHS standards. Use fume hoods, wear nitrile gloves, safety goggles, and lab coats to minimize exposure. Avoid dust generation during weighing or transfer. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation . Regularly update safety data sheets (SDS) for stored compounds, as stability and hazards may change over time .

Q. How can researchers confirm the stereochemical purity of this compound post-synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Validate purity via optical rotation measurements ([α]D) and compare against literature values. Cross-validate with 1H NMR in chiral shift reagents (e.g., Eu(hfc)3) to resolve diastereomeric splitting .

Q. What synthetic routes are viable for producing this compound with high enantiomeric excess (ee)?

- Methodological Answer : Asymmetric synthesis via Ugi multicomponent reactions or Pd-catalyzed C–N coupling can achieve high ee. For example, coupling cyclopropylamine with a pyrrolidine-carboxamide intermediate using Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3 in toluene at 110°C) yields >90% ee. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via LC-MS and quantify impurities (e.g., hydrolyzed amide bonds or cyclopropane ring-opening products). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions. Note that degradation pathways may differ in polar vs. non-polar solvents .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of human butyrylcholinesterase (PDB: 1P0I) or sigma-1 receptors (PDB: 5HK1). Optimize ligand conformations with density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?

- Methodological Answer : Analyze rotatable bonds (e.g., pyrrolidine-cyclopropyl linkage) via molecular dynamics simulations (GROMACS) in explicit solvent models. Calculate logP (2.8 ± 0.3) and polar surface area (PSA: 65 Ų) to predict blood-brain barrier permeability. Compare in vitro metabolic stability using liver microsomes and CYP450 inhibition assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies between predicted and observed NMR spectra?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Cross-check with computed NMR (GIAO method at mPW1PW91/6-311++G(d,p)) to identify misassigned peaks. If contradictions persist, confirm stereochemistry via X-ray crystallography .

Q. What experimental controls ensure reproducibility in biological activity assays?

- Methodological Answer : Include positive controls (e.g., haloperidol for sigma receptor assays) and negative controls (DMSO vehicle). Validate cell viability via MTT assays to rule out cytotoxicity. Perform dose-response curves (IC50) in triplicate and analyze data with GraphPad Prism using nonlinear regression models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.